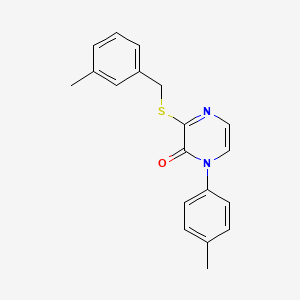![molecular formula C23H24FN3O4S B2417284 9-((4-(4-fluorobenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one CAS No. 946361-56-4](/img/structure/B2417284.png)
9-((4-(4-fluorobenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
9-((4-(4-fluorobenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one is a useful research compound. Its molecular formula is C23H24FN3O4S and its molecular weight is 457.52. The purity is usually 95%.
BenchChem offers high-quality 9-((4-(4-fluorobenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-((4-(4-fluorobenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Activity
A study demonstrated the synthesis of tetracyclic quinolone antibacterials, showing potent activity against both Gram-positive and Gram-negative bacteria. This indicates the compound's potential use as an antibacterial agent. Notably, specific derivatives displayed pronounced in vivo antibacterial activity without causing adverse effects in animal models, highlighting their therapeutic potential (Taguchi et al., 1992).
Antithrombotic and Platelet Aggregation Inhibition
Research into water-soluble inhibitors of human blood platelet cAMP phosphodiesterase identified derivatives with significant antithrombotic activity in animal models. Modifications to the chemical structure aimed at enhancing metabolic stability resulted in compounds with potent inhibition of platelet aggregation, suggesting their use in preventing thrombosis (Meanwell et al., 1993).
Dopamine and Serotonin Receptor Antagonism
A series of 1-(4-fluorophenyl)-1H-indoles was synthesized to investigate central dopamine D-2 and serotonin 5-HT2 receptor affinity. These compounds were found to be noncataleptogenic and exhibited properties similar to the atypical neuroleptic clozapine, suggesting their potential application in psychiatric medication development (Perregaard et al., 1992).
NK1 Receptor Antagonism
Investigation into NK1 receptor ligands for their role in blocking induced proliferation and migration of microvascular endothelial cells led to the identification of potent nanomolar range ligands. These findings suggest therapeutic implications in conditions where NK1 receptor antagonism is beneficial (Giuliani et al., 2011).
5-HT6 Serotonin Receptor Binding
Piperazinyl derivatives of 1-(arylsulfonyl)-2,3-dihydro-1H-quinolin-4-ones were identified with high binding affinities for the 5-HT6 receptor. This suggests the compound's potential application in developing treatments for neurological disorders that involve the 5-HT6 receptor (Park et al., 2011).
Antimycobacterial Activity
Novel derivatives were synthesized and evaluated for antimycobacterial activities, showing significant in vitro and in vivo efficacy against Mycobacterium tuberculosis strains. This research underscores the compound's potential in developing new antimycobacterial agents (Dinakaran et al., 2008).
properties
IUPAC Name |
7-[4-(4-fluorobenzoyl)piperazin-1-yl]sulfonyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O4S/c24-19-6-3-16(4-7-19)23(29)25-10-12-26(13-11-25)32(30,31)20-14-17-2-1-9-27-21(28)8-5-18(15-20)22(17)27/h3-4,6-7,14-15H,1-2,5,8-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPDZDJRZQVPJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)S(=O)(=O)N4CCN(CC4)C(=O)C5=CC=C(C=C5)F)CCC(=O)N3C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-((4-(4-fluorobenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2417202.png)
![2-((9-(4-Butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/no-structure.png)
![methyl 6-acetyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2417205.png)
![N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2417206.png)
![(Z)-3,5-dimethoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2417210.png)
![8-((3,4-Dimethoxyphenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2417213.png)

![3-(Difluoromethyl)-1-[(4-ethenylphenyl)methyl]pyrazole-4-carboxylic acid](/img/structure/B2417216.png)
![5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B2417217.png)


![2-Phenyl-4-[3-(trifluoromethoxy)phenoxy]quinazoline](/img/structure/B2417221.png)
![2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-(2-methylphenyl)acetamide](/img/structure/B2417222.png)
![2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2417224.png)